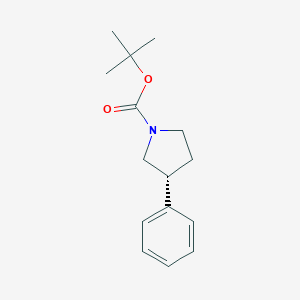

(R)-1-Boc-3-Phenylpyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“®-1-Boc-3-Phenyl-pyrrolidine” is a chemical compound used for pharmaceutical testing . It’s a high-quality reference standard that ensures accurate results .

Molecular Structure Analysis

The molecular formula of “®-1-Boc-3-Phenyl-pyrrolidine” is C15H21NO2 . Its average mass is 247.333 Da, and its monoisotopic mass is 247.157227 Da .Applications De Recherche Scientifique

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including those in derivatives like (R)-1-Boc-3-Phenyl-pyrrolidine, are essential structures in medicinal chemistry due to their ability to explore the pharmacophore space efficiently due to sp3-hybridization. This characteristic contributes to the stereochemistry of the molecule and increases three-dimensional coverage, enhancing the potential for discovering novel biologically active compounds. The versatility of the pyrrolidine scaffold is further emphasized by its role in the synthesis of compounds with target selectivity, including various bioactive molecules characterized by this ring and its derivatives such as pyrrolizines, pyrrolidine-2-one, and prolinol. The design of new pyrrolidine compounds is guided by synthetic strategies focusing on ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings, highlighting the importance of stereochemistry in the biological profile of drug candidates (Li Petri et al., 2021).

Advances in Matrix Metalloproteinase Inhibitors

The pyrrolidine scaffold, as found in (R)-1-Boc-3-Phenyl-pyrrolidine, is crucial in developing inhibitors for matrix metalloproteinases (MMPs), enzymes implicated in various physiological and pathological processes. Pyrrolidine-based MMP inhibitors, including sulfonamide pyrrolidine derivatives, proline-containing peptidomimetics, and acyl pyrrolidine derivatives, have shown low nanomolar activity against certain MMP subclasses. These findings underscore the potential of the pyrrolidine ring as a foundation for designing selective MMP inhibitors, pointing towards its significant role in creating therapeutic agents for neoplastic, rheumatic, and cardiovascular diseases (Cheng et al., 2008).

Ionic Liquid-Modified Materials for Solid-Phase Extraction

While not directly related to (R)-1-Boc-3-Phenyl-pyrrolidine, research on ionic liquids and their incorporation into materials science, including solid-phase extraction, highlights the innovative directions in chemical analysis and separation technologies. These developments reflect the broader context in which pyrrolidine derivatives can be applied, demonstrating the ongoing exploration of new materials and methodologies in chemistry that could potentially intersect with the use of pyrrolidine-based compounds (Vidal et al., 2012).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl (3R)-3-phenylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-9-13(11-16)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGWJCQNMMXFBM-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439665 |

Source

|

| Record name | (R)-1-Boc-3-Phenyl-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145549-11-7 |

Source

|

| Record name | (R)-1-Boc-3-Phenyl-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,6R)-2-(cyclohexen-1-ylmethyl)-5-oxo-2H-pyran-6-yl]methyl acetate](/img/structure/B116095.png)

![Imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B116096.png)

![5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione](/img/structure/B116106.png)